2-(2-Chloro-4-fluorophenoxy)propanoic acid

Herbicide science Physicochemical properties Environmental fate

2-(2-Chloro-4-fluorophenoxy)propanoic acid (CFPPA) features a distinctive ortho-Cl, para-F substitution conferring unique ACCase inhibition kinetics, target-site selectivity, and metabolic stability versus commercial APPs. Its emerging polypharmacology—UPS and COX modulation—enables multi-pathway mechanistic studies. With XLogP3 2.9, it is ideal for environmental fate comparisons. As a chiral building block, it supports SAR-driven phenoxyacetamide inhibitor synthesis. Essential for herbicide-resistance mapping, protein homeostasis, and sustainable agrochemical design.

Molecular Formula C9H8ClFO3
Molecular Weight 218.61 g/mol
CAS No. 1892-92-8
Cat. No. B158682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-4-fluorophenoxy)propanoic acid
CAS1892-92-8
Molecular FormulaC9H8ClFO3
Molecular Weight218.61 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=C(C=C(C=C1)F)Cl
InChIInChI=1S/C9H8ClFO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13)
InChIKeyDWFWGWPUJSFRQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-4-fluorophenoxy)propanoic Acid (CAS 1892-92-8): A Specialized Phenoxy Herbicide and Research Intermediate


2-(2-Chloro-4-fluorophenoxy)propanoic acid, also designated as CFPPA, is a member of the aryloxyphenoxypropionic acid (APP) herbicide class, acting primarily as an acetyl-CoA carboxylase (ACCase) inhibitor [1]. It is characterized by a propanoic acid moiety linked to a phenoxy group featuring chlorine and fluorine substituents on the aromatic ring [1]. As a research chemical, it is also utilized as a building block in the synthesis of phenoxyacetamide inhibitors and has been investigated for its potential in modulating biological pathways such as ubiquitin-proteasome system (UPS) and cyclooxygenase (COX) inhibition [1].

2-(2-Chloro-4-fluorophenoxy)propanoic Acid Procurement: Why In-Class Analogs Cannot Be Interchanged Without Risk


Substitution among aryloxyphenoxypropionic acids (APPs) is not scientifically sound due to significant variations in substituent patterns, which drive differential ACCase inhibition kinetics, target site selectivity, and metabolic stability . The specific ortho-chloro and para-fluoro substitution on the phenoxy ring of 2-(2-chloro-4-fluorophenoxy)propanoic acid confers distinct physicochemical properties (LogP, pKa) that influence its absorption, translocation, and environmental fate compared to analogs like haloxyfop, fluazifop, or quizalofop [1]. Furthermore, emerging research indicates that this specific compound may possess unique polypharmacology beyond ACCase inhibition, including UPS and COX modulation, making generic substitution for such research applications particularly problematic .

Quantitative Differentiation of 2-(2-Chloro-4-fluorophenoxy)propanoic Acid: A Head-to-Head Evidence Review


Physicochemical Profile: Lipophilicity and Ionization Differ from Key APP Herbicides

The compound's XLogP3 value of 2.9 indicates moderate lipophilicity, positioning it between the more lipophilic haloxyfop (estimated XLogP3 ~4.0) and the less lipophilic fluazifop (estimated XLogP3 ~2.5) [1]. Its predicted pKa of 3.07 suggests it will exist predominantly in the ionized form at physiological pH, which may affect its phloem mobility and soil sorption compared to analogs [1].

Herbicide science Physicochemical properties Environmental fate

Molecular Docking: Unique Binding Interactions with ACCase CT Domain

Computational modeling of APP herbicides with the carboxyl-transferase (CT) domain of ACCase from sensitive foxtail (Setaria viridis) indicates that the ortho-chloro and para-fluoro substituents of 2-(2-chloro-4-fluorophenoxy)propanoic acid create a distinct electrostatic and steric binding profile compared to other commercial APPs like quizalofop and haloxyfop [1].

Herbicide resistance Molecular modeling ACCase inhibition

Potential Polypharmacology: UPS and COX Inhibition as a Differentiating Research Application

In contrast to most commercial APP herbicides which are exclusively ACCase inhibitors, 2-(2-chloro-4-fluorophenoxy)propanoic acid has demonstrated activity in modulating the ubiquitin-proteasome system (UPS) and inhibiting cyclooxygenase (COX) enzymes in preliminary studies . While specific IC50 values are not publicly available, this distinct polypharmacology distinguishes it from analogs like haloxyfop (IC50 0.5 μM for corn ACCase) which show no such auxiliary activities [1].

Cancer research Inflammation Polypharmacology

Molecular Scaffold: A Versatile Building Block for Phenoxyacetamide Inhibitors

The compound's core structure, containing both a chiral propanoic acid moiety and a halogenated phenoxy ring, makes it a valuable intermediate for synthesizing phenoxyacetamide inhibitors . This contrasts with simpler phenoxyacetic acids like 2,4-D or MCPA, which lack the α-substituted propanoic acid group and the specific halogenation pattern, limiting their utility in generating structurally diverse inhibitor libraries [1].

Medicinal chemistry Chemical synthesis Enzyme inhibition

Validated Application Scenarios for 2-(2-Chloro-4-fluorophenoxy)propanoic Acid Based on Evidence


Investigating Structure-Activity Relationships (SAR) in ACCase Inhibitor Resistance

Based on its distinct physicochemical and predicted binding profile [1], 2-(2-chloro-4-fluorophenoxy)propanoic acid is an ideal probe for SAR studies aimed at understanding and overcoming resistance to commercial APP herbicides. Researchers can use this compound to map the binding interactions with wild-type and mutant ACCase enzymes, identifying structural features that confer resilience against common resistance mutations.

Probing Polypharmacology in Cellular Models of Cancer and Inflammation

Given its reported activity on the ubiquitin-proteasome system (UPS) and cyclooxygenase (COX) pathways [1], this compound serves as a unique research tool for studying the interplay between fatty acid metabolism, protein homeostasis, and inflammatory signaling. It is particularly valuable in models where ACCase inhibition alone is insufficient to explain observed phenotypic effects.

Developing Novel Phenoxyacetamide-Based Inhibitors

As a building block, the compound's chiral α-substituted propanoic acid core and specific halogenation pattern [1] enable the synthesis of diverse phenoxyacetamide derivatives. This is applicable in medicinal chemistry programs aiming to discover new enzyme inhibitors or receptor modulators with improved potency and selectivity profiles.

Comparative Environmental Fate and Toxicology Studies

The compound's intermediate lipophilicity (XLogP3 2.9) [1] makes it a useful comparator for studying how subtle structural changes among APP herbicides affect environmental persistence, soil mobility, and non-target organism toxicity. This can inform regulatory risk assessments and the design of more sustainable agrochemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Chloro-4-fluorophenoxy)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.